molecular formula C12H19N3O3 B8807266 (S)-tert-Butyl (2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)carbamate

(S)-tert-Butyl (2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)carbamate

Cat. No. B8807266
M. Wt: 253.30 g/mol
InChI Key: SWUOIQQDTSKPJT-VIFPVBQESA-N
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Patent
US08178575B2

Procedure details

[2-(2-Cyano-pyrrolidin-1-yl)-2-oxo-ethyl]-carbamic acid tert-butyl ester 1e (13.7 g, 54.2 mmol) was dissolved in the solvent mixture of 140 mL of ether and 40 mL of water, and 37% hydrochloride acid (90 mL) were then added dropwise to the solution. Upon completion of the addition, the reaction mixture was stirred for 1 hour in an ice-water bath, the solvent was evaporated, and ether was added to the residue to centrifuge to give 1-(2-amino-acetyl)-pyrrolidine-2-carbonitrile hydrochloride 1d (10 g, yield 98%) as a white powder.
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
1-(2-amino-acetyl)-pyrrolidine-2-carbonitrile hydrochloride
Yield
98%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][C:9]([N:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[C:16]#[N:17])=[O:10])(C)(C)C.[ClH:19]>CCOCC.O>[ClH:19].[NH2:7][CH2:8][C:9]([N:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[C:16]#[N:17])=[O:10] |f:4.5|

Inputs

Step One
Name
Quantity
13.7 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCC(=O)N1C(CCC1)C#N)=O
Name
Quantity
90 mL
Type
reactant
Smiles
Cl
Name
Quantity
140 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 hour in an ice-water bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were then added dropwise to the solution
ADDITION
Type
ADDITION
Details
Upon completion of the addition
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
ether was added to the residue to centrifuge

Outcomes

Product
Details
Reaction Time
1 h
Name
1-(2-amino-acetyl)-pyrrolidine-2-carbonitrile hydrochloride
Type
product
Smiles
Cl.NCC(=O)N1C(CCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.